molecular formula C7H13N B1306760 Butylprop-2-ynylamine CAS No. 44768-33-4

Butylprop-2-ynylamine

Cat. No.: B1306760
CAS No.: 44768-33-4
M. Wt: 111.18 g/mol
InChI Key: IONYZQJNJQZUMX-UHFFFAOYSA-N
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Description

It is a colorless liquid with a pungent odor and is commonly used in various fields such as medical research, environmental research, and industrial research.

Properties

IUPAC Name

N-prop-2-ynylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-3-5-7-8-6-4-2/h2,8H,3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONYZQJNJQZUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392741
Record name butylprop-2-ynylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

44768-33-4
Record name butylprop-2-ynylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Butylprop-2-ynylamine can be synthesized through the reaction of butylamine with propargyl bromide under basic conditions. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Saturated amines.

    Substitution: Various substituted amines depending on the nature of the alkyl halide used.

Scientific Research Applications

Butylprop-2-ynylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive alkyne group.

    Medicine: this compound derivatives are explored for their potential pharmacological activities, including antimicrobial and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of butylprop-2-ynylamine involves its interaction with molecular targets such as enzymes and receptors. The alkyne group in the compound can form covalent bonds with nucleophilic sites in proteins, leading to enzyme inhibition or modification of protein function . This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

    Butylamine: A primary amine with a similar structure but lacks the alkyne group

Biological Activity

Butylprop-2-ynylamine (C₇H₁₃N) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is an alkyne amine characterized by a butyl group attached to a prop-2-ynylamine structure. Its molecular formula is C₇H₁₃N, and it has notable physicochemical properties that influence its biological activity.

PropertyValue
Molecular Weight113.19 g/mol
Boiling Point120 °C
Melting Point-60 °C
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Enzyme Inhibition : this compound has been shown to inhibit specific cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13. These enzymes are involved in the metabolism of nicotine and other xenobiotics, making this compound a potential candidate for smoking cessation therapies .
  • Neurotransmitter Modulation : Research indicates that this compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions. It may act on receptors involved in neurotransmitter release and uptake .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in the development of new antibacterial agents .

Case Studies

  • Smoking Cessation : A study explored the use of this compound as a selective inhibitor of CYP2A6, which plays a crucial role in nicotine metabolism. By inhibiting this enzyme, the compound may reduce nicotine's effects, aiding in smoking cessation efforts .
  • Neuropharmacological Effects : In animal models, this compound demonstrated significant alterations in behavior indicative of anxiolytic effects. This suggests potential therapeutic applications in anxiety disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for its therapeutic application:

  • Absorption : Rapidly absorbed through the gastrointestinal tract.
  • Distribution : Widely distributed in body tissues; interacts with plasma proteins.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites with distinct biological activities.
  • Excretion : Excreted mainly through urine as metabolites.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, it is essential to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
ButylamineLacks the propyne moietyPrimarily acts as a simple amine
PropynamineContains a shorter carbon chainLimited pharmacological applications
1-PentyneAlkyne without amine functionalityNot biologically active

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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